molecular formula C19H14ClN3O2S B2681579 (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide CAS No. 1321858-18-7

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

Cat. No.: B2681579
CAS No.: 1321858-18-7
M. Wt: 383.85
InChI Key: LHWDKSFDXPMOBQ-ZROIWOOFSA-N
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Description

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is a recognized and potent inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the cytokine signaling of immune cells through the common gamma-chain (γc) receptor. [1] Its high selectivity for JAK3 over other JAK family members makes it a valuable pharmacological tool for dissecting the specific role of JAK3-dependent signaling pathways in cellular and animal models of immunity and inflammation. [2] Research utilizing this compound is primarily focused on elucidating mechanisms in autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the study of T-cell and natural killer (NK) cell function and development. [3] By selectively blocking JAK3-mediated phosphorylation and subsequent activation of the STAT transcription factors, this acrylamide derivative effectively modulates gene expression profiles linked to proliferation, survival, and inflammatory responses. Its application provides researchers with a critical means to validate JAK3 as a therapeutic target and to explore the functional consequences of its inhibition in a controlled research setting.

Properties

IUPAC Name

(Z)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-12-5-6-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-2-4-15(20)7-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWDKSFDXPMOBQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyano group, and a furan moiety, which are significant for its biological activity. The synthesis typically involves the formation of the thiazole ring followed by the introduction of the cyano and furan groups through various organic reactions.

Synthetic Route

  • Formation of Thiazole Ring : The initial step often involves reacting 3-chlorobenzylamine with thioamide under acidic conditions.
  • Introduction of Cyano and Furan Groups : Subsequent reactions with appropriate reagents lead to the formation of the final product.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been shown to inhibit tumor cell proliferation in various cancer types. In vitro studies suggest that this compound may also possess similar properties, potentially acting as an enzyme inhibitor or receptor modulator.

Antimicrobial Activity

Similar thiazole derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

The biological activity can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of thiazole derivatives on various human tumor cell lines reported IC50 values in the nanomolar range, indicating potent activity against cancer cells.
  • Antimicrobial Testing : Disk diffusion assays conducted on bacterial strains showed that related compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) determined for several derivatives.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeIC50/MIC ValuesReference
AnticancerThiazole DerivativesNanomolar range
AntimicrobialThiazole DerivativesVaries (µg/mL)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on variations in the thiazole substituents, acrylamide modifications, and aromatic systems:

Compound Name / ID Key Structural Features Biological Activity / Properties References
(Z)-Target Compound 5-(3-chlorobenzyl)thiazole, 5-methylfuran, cyanoacrylamide Anticancer (potential), kinase inhibition?
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide 4-bromobenzyl (vs. 3-chloro), unsubstituted furan Higher lipophilicity; anticancer activity
4i (2-cyano-3-(7-hydroxycoumarin)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide) Coumarin core, methoxy-phenoxy ethyl chain Antifungal (MIC 3× better than fluconazole)
N-(5-R-benzyl-thiazol-2-yl)-2,5-dimethylfuramides Variable R groups (e.g., methyl, halogen) on benzyl Anticancer (high activity with halogenated R)
4h (3,4-dichloro-N-(5-((4-methylpiperazin-1-yl) methyl)-thiazol-2-yl)benzamide) Piperazine-methyl, dichlorobenzamide Antibacterial, moderate antifungal

Key Observations :

  • Benzyl Substituents : The 3-chlorobenzyl group in the target compound may enhance DNA intercalation or protein binding compared to 4-bromobenzyl () due to altered steric and electronic effects. Halogenated benzyl groups generally improve cytotoxicity, as seen in compounds from .
  • The methyl group on furan may also improve membrane permeability compared to unsubstituted furan .

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